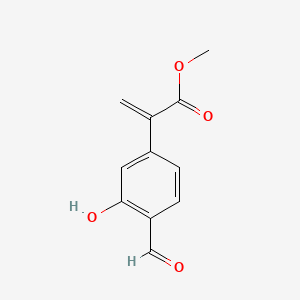
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H10O4 It is a derivative of cinnamic acid, featuring a formyl group and a hydroxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-formyl-3-hydroxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 4-formyl-3-hydroxycinnamic acid.
Reduction: Methyl 2-(4-hydroxymethyl-3-hydroxyphenyl)prop-2-enoate.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The formyl and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Comparison: Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate is unique due to the presence of both formyl and hydroxy groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and potential applications compared to its analogs, which may only possess one functional group. The formyl group, in particular, provides additional reactivity, enabling the synthesis of various derivatives and enhancing its utility in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-6,13H,1H2,2H3 |
Clé InChI |
JAMOSQLBMUGXLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)C1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


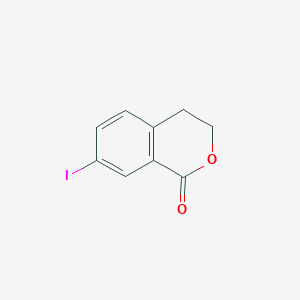
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
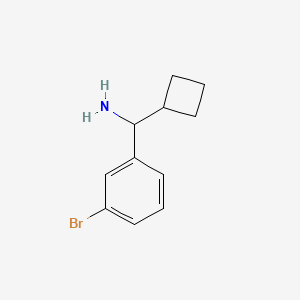
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
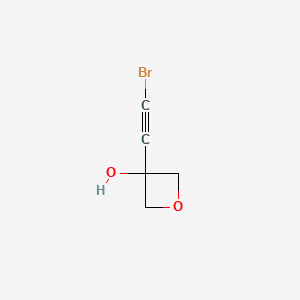
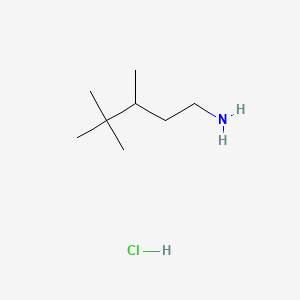
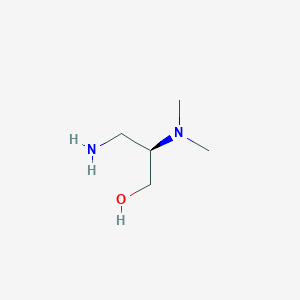
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)

